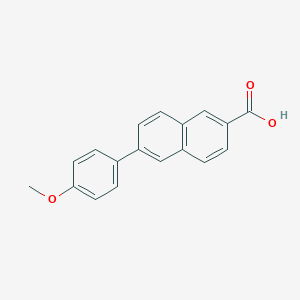

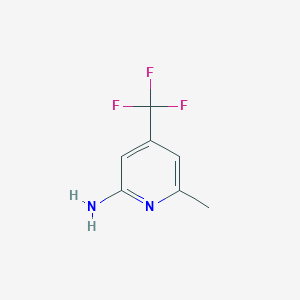

6-Methyl-4-(trifluoromethyl)pyridin-2-amine

Descripción general

Descripción

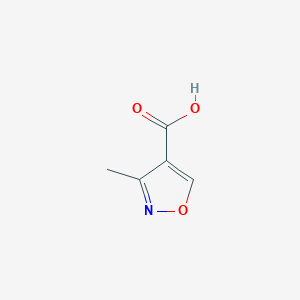

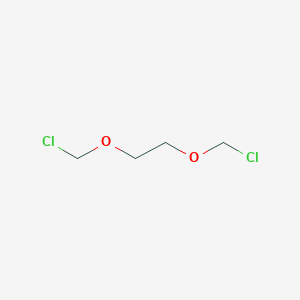

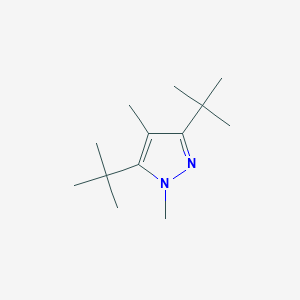

“6-Methyl-4-(trifluoromethyl)pyridin-2-amine” is a chemical compound that belongs to the class of organic compounds known as trifluoromethylpyridines . These are organofluorine compounds that contain a pyridine ring substituted with a trifluoromethyl group .

Synthesis Analysis

The synthesis of trifluoromethylpyridines, including “this compound”, often involves the use of fluorinated organic chemicals . Two procedures for the preparation of similar compounds have been reported: a cyclocondensation method starting from (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one and direct fluorination of 2-picoline through a chlorine/fluorine exchange reaction .

Molecular Structure Analysis

The molecular structure of “this compound” includes a pyridine ring substituted with a trifluoromethyl group . The presence of the fluorine atom and the pyridine in their structure are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” are largely influenced by the presence of the trifluoromethyl group and the pyridine ring in its structure . The unique physicochemical properties of fluorine, which is the next smallest atom after hydrogen but the atom with the largest electronegativity, contribute to the biological activities of fluorine-containing compounds .

Aplicaciones Científicas De Investigación

Metal Complex Formation and Thermodynamics

- Thermodynamics of Metal Complex Formation : Pyridine derivatives, including tris(6-methyl-2-pyridylmethyl)-amine, show interesting behavior in forming complexes with various metal ions. These complexes have been studied for their thermodynamic properties, indicating potential applications in metal ion coordination and extraction processes (Anderegg et al., 1977).

Fluorescence and Binding Properties in Chemistry

- Fluorescence and Metal Ion Binding : Derivatives of tris((6-phenyl-2-pyridyl)methyl)amine, with enhanced solubility in organic and aqueous solvents, have been investigated for their fluorescence properties and metal ion binding capabilities. This research is particularly relevant in the development of sensors and imaging agents (Liang et al., 2009).

Magnetic and Structural Properties in Coordination Chemistry

- Magnetic Behavior in Polynuclear Compounds : The study of tetranuclear compounds with ligands like tris(pyridin-2-ylmethyl)amine and its derivatives provides insights into the magnetic behavior of these complexes. This has implications in fields like magnetism and materials science (Boldog et al., 2009).

Reactivity and Structural Insights in Copper(II) Complexes

- Copper(II) Complexes Reactivity : Copper(II) complexes supported by tris[(pyridin-2-yl)methyl]amine ligands demonstrate varied reactivity with hydrogen peroxide, offering insights into copper-mediated redox chemistry, which is vital for applications in catalysis and bioinorganic chemistry (Kunishita et al., 2008).

Photochemistry and Steric Effects

- Steric Effects in Ruthenium Complexes : The addition of methyl groups to tris[(pyridin-2-yl)methyl]amine in ruthenium complexes affects their photochemical and thermal reactivity. This has potential applications in photochemistry and the design of light-activated processes (Arora et al., 2016).

Synthetic Applications in Medicinal Chemistry

- Synthesis of Anticancer Agents : Novel alkyl amide functionalized derivatives of trifluoromethyl substituted pyrazolo[3,4-b]pyridine, including compounds derived from 6-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine, show promise as potential anticancer agents. This highlights the role of this compound in drug discovery and medicinal chemistry (Chavva et al., 2013).

Protonation and NMR Studies

- NMR Studies on Protonation : Nitrogen-NMR studies on the protonation of compounds like tris[(2-pyridyl)methyl]amine provide essential information for understanding the electronic structure and reactivity of these molecules, which is crucial in fields like analytical chemistry (Anderegg et al., 1986).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

6-methyl-4-(trifluoromethyl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F3N2/c1-4-2-5(7(8,9)10)3-6(11)12-4/h2-3H,1H3,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCSAFGRUAPRSPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=N1)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80593687 | |

| Record name | 6-Methyl-4-(trifluoromethyl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80593687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

165385-89-7 | |

| Record name | 6-Methyl-4-(trifluoromethyl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80593687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-hydroxycyclohexanecarbonyl)-3,6,7,11b-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4-one](/img/structure/B123588.png)

![2,3,6,7-Tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bH)-one](/img/structure/B123596.png)